molecular formula C15H14N2O3S B2951607 2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide CAS No. 941930-22-9

2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2951607
CAS No.: 941930-22-9
M. Wt: 302.35
InChI Key: PKYJREITKGBSFI-UHFFFAOYSA-N
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Description

2-(4-(Methylthio)phenyl)-N-(4-nitrophenyl)acetamide is an acetamide derivative featuring a methylthio (-SMe) group at the para position of the phenyl ring attached to the acetamide backbone and a 4-nitrophenyl group as the N-substituent. The methylthio group is a moderately electron-donating substituent due to sulfur’s polarizability, while the nitro group is strongly electron-withdrawing. This combination creates a unique electronic profile that may influence physicochemical properties (e.g., solubility, melting point) and biological interactions.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-21-14-8-2-11(3-9-14)10-15(18)16-12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYJREITKGBSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-(methylthio)aniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the amine group of 4-(methylthio)aniline attacks the carbonyl carbon of 4-nitrobenzoyl chloride, forming the desired acetamide product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Key Reaction:

4 Nitroaniline+2 4 methylthio phenyl acetyl chlorideEt3NCH3CNTarget Compound\text{4 Nitroaniline}+\text{2 4 methylthio phenyl acetyl chloride}\xrightarrow[\text{Et}_3\text{N}]{\text{CH}_3\text{CN}}\text{Target Compound}

Nucleophilic Substitution at the Methylthio Group

The methylthio (-S-CH3_3) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Reaction TypeReagents/ConditionsProductsYieldReferences
Oxidation to SulfoxideH2_2O2_2 (30%), CH3_3COOH, 60°C2-(4-(Methylsulfinyl)phenyl)-N-(4-nitrophenyl)acetamide75–80%
Oxidation to SulfonemCPBA, DCM, 0°C to RT2-(4-(Methylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide85–90%

Reduction of the Nitro Group

The nitro (-NO2_2) group is reduced to an amine (-NH2_2) under catalytic hydrogenation:

  • Reagents : H2_2 gas, Pd/C (10% w/w).

  • Conditions : Ethanol, 50°C, 6–8 hours .

  • Product : 2-(4-(Methylthio)phenyl)-N-(4-aminophenyl)acetamide.

  • Yield : ~85% (analogous to reductions in ).

Hydrolysis of the Acetamide Moiety

Acid- or base-catalyzed hydrolysis cleaves the acetamide bond:

ConditionReagentsProductsNotes
Acidic Hydrolysis6M HCl, reflux, 4–6 hours2-(4-(Methylthio)phenyl)acetic acid + 4-nitroanilineComplete conversion
Basic HydrolysisNaOH (10%), reflux, 3 hoursSame as aboveFaster reaction

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to the meta position, while the methylthio group activates the para position of its phenyl ring:

Example: Nitration

  • Reagents : HNO3_3/H2_2SO4_4, 0°C.

  • Product : 2-(4-(Methylthio)-3-nitrophenyl)-N-(4-nitrophenyl)acetamide (minor) + 2-(4-(Methylthio)-2-nitrophenyl)-N-(4-nitrophenyl)acetamide (major) .

  • Yield : 60–70% .

Thioether Functionalization

The methylthio group participates in alkylation or arylation reactions:

  • Reagents : Methyl iodide, K2_2CO3_3, DMF.

  • Product : 2-(4-(Methylthio)phenyl)-N-(4-nitrophenyl)acetamide quaternary salts .

  • Application : Intermediate for sulfonium-based ionic liquids .

Complexation with Metal Ions

The sulfur and oxygen atoms coordinate with transition metals:

  • Example : Reaction with Cu(II) acetate forms a 1:1 complex, characterized by UV-Vis and ESR spectroscopy .

  • Stability Constant : log K = 4.2 ± 0.1 (in methanol) .

Scientific Research Applications

2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and N-aryl group significantly affect physical properties. Key comparisons include:

Compound Name Substituents (Phenyl Ring) N-Substituent Physical State/Melting Point Reference
2-(4-(Methylthio)phenyl)-N-(4-nitrophenyl)acetamide 4-(Methylthio) 4-Nitrophenyl Not reported
B1: 2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide 3-Hydroxy-5-methylphenoxy 4-Nitrophenyl Crystalline solid
CDD-934506: 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide Oxadiazole-sulfanyl 4-Nitrophenyl Yellow crystals
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 2-Thienyl 4-Bromophenyl Solid (Antimycobacterial)
N-(2-Methoxy-4-nitrophenyl)acetamide 2-Methoxy-4-nitrophenyl Solid (mp ~210°C)
  • Melting Points : Nitro-substituted acetamides (e.g., CDD-934506, B1) often exhibit higher melting points due to strong intermolecular dipole interactions .
Antimycobacterial Activity
  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide () demonstrated antimycobacterial activity, attributed to the thiophene ring’s aromatic interactions and halogen’s electronegativity .
  • Implication : The methylthio group in the target compound may similarly enhance activity through hydrophobic interactions.
Anthelmintic Activity
  • N-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (3e) () showed potent anthelmintic effects, with the nitro group enhancing electron-deficient interactions with parasitic targets .
  • Implication : The target compound’s nitro group may confer similar bioactivity, while the methylthio group could modulate solubility.
Radiotherapy Sensitization
  • 2-(4-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19s) () was designed as a radiotherapy sensitizer, with the methoxy group stabilizing radical intermediates .

Structural Complexity and Drug Likeness

  • CDD-934506 () and N-(4-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)benzothiazin-2-yl)acetamide () feature complex heterocycles, which may improve target specificity but reduce synthetic accessibility .
  • Target Compound : Simpler structure may offer advantages in cost-effective synthesis and pharmacokinetic optimization.

Biological Activity

2-(4-(Methylthio)phenyl)-N-(4-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-nitroaniline with methylthio-substituted phenylacetyl chloride. The characterization of the compound is often performed using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have indicated that derivatives of substituted phenylacetamides, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed cytotoxic effects on various cancer cell lines, including MDA-MB-231 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
CisplatinMDA-MB-2313.3
Compound AHEK293T33.74
Compound BMDA-MB-2312.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be competitive with established antibiotics .

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (μg/mL)Standard Antibiotic MIC (μg/mL)
Staphylococcus aureus1625
Escherichia coli3220
Pseudomonas aeruginosa6440

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound, particularly in inhibiting cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS). In vitro assays showed that the compound effectively reduced the expression levels of these inflammatory markers, suggesting a mechanism for its therapeutic effects in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound appears to inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Properties : The presence of the methylthio group may contribute to antioxidant activity, which helps mitigate oxidative stress in cells .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study A : A patient with advanced breast cancer showed a partial response to treatment with a related phenylacetamide derivative, indicating potential for further clinical investigation.
  • Case Study B : Patients with chronic inflammatory conditions exhibited reduced symptoms following administration of compounds similar to this compound.

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